molecular formula C8H12N2O2S B1297937 Methyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 81569-25-7

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Cat. No.: B1297937
CAS No.: 81569-25-7
M. Wt: 200.26 g/mol
InChI Key: YEJDFNBFDCUMAG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of thiazole chemistry research spanning over a century. The foundational understanding of thiazole compounds began with the recognition that thiazole represents a fundamental heterocyclic system containing both sulfur and nitrogen atoms within a five-membered aromatic ring. The significance of this chemical framework became apparent through the discovery of naturally occurring thiazole-containing compounds, most notably thiamine (vitamin B₁), which established the biological importance of the thiazole ring system.

The specific development of 2-aminothiazole derivatives gained momentum during the mid-twentieth century as researchers explored the synthetic potential of heterocyclic compounds for pharmaceutical applications. The compound 2-aminothiazole itself was identified as a heterocyclic amine featuring a thiazole core, which could also be considered a cyclic isothiourea, possessing distinctive chemical properties that made it valuable as a precursor to various bioactive molecules. The systematic exploration of substituted 2-aminothiazoles, including those with alkyl and ester functionalities, emerged as researchers sought to understand structure-activity relationships within this chemical class.

The formal identification and characterization of this compound as a distinct chemical entity occurred through systematic synthetic chemistry efforts aimed at exploring the chemical space around aminothiazole derivatives. The compound was assigned the Chemical Abstracts Service registry number 81569-25-7, establishing its formal recognition within chemical databases. The creation and modification dates recorded in chemical databases indicate ongoing research interest, with initial database entries created in 2005 and modifications continuing through 2025, reflecting sustained scientific attention to this particular molecular structure.

Research efforts focusing on isopropyl-substituted thiazole derivatives gained particular prominence due to their incorporation in the synthesis of minor-groove binders, leading to the development of new classes of potent antibacterial and antifungal compounds. This research trajectory positioned this compound within a broader context of medicinal chemistry applications, where the isopropyl substituent was recognized for its contribution to biological activity and molecular interactions.

Classification within Heterocyclic Chemistry

This compound belongs to the azole family of heterocyclic compounds, which encompasses a diverse range of five-membered ring systems containing nitrogen and other heteroatoms. Within this classification system, the compound specifically falls under the thiazole subfamily, characterized by the presence of both sulfur and nitrogen atoms in the aromatic ring structure. The thiazole ring system demonstrates significant pi-electron delocalization and exhibits aromatic character, more pronounced than corresponding oxazole derivatives.

The molecular structure of this compound exemplifies the structural complexity achievable within heterocyclic chemistry through systematic substitution patterns. The compound features a planar thiazole ring with substituents at three positions: the amino group at position 2, the carboxylate ester at position 4, and the isopropyl group at position 5. This substitution pattern creates a molecule with multiple functional groups that can participate in various chemical interactions and reactions.

From the perspective of functional group chemistry, the compound integrates several important chemical moieties within a single molecular framework. The amino group provides basic character and hydrogen bonding capability, while the methyl carboxylate ester introduces both electrophilic and hydrophobic characteristics. The isopropyl substituent contributes steric bulk and hydrophobic character, influencing the overall molecular properties and potential biological interactions.

Chemical Classification Parameters Values
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Ring System Five-membered thiazole
Heteroatoms Nitrogen (2), Sulfur (1), Oxygen (2)
Functional Groups Primary amine, methyl ester, alkyl substituent
Aromatic Character Yes
Chemical Abstracts Service Number 81569-25-7

The electronic structure of the thiazole ring in this compound demonstrates the characteristic properties of aromatic heterocycles, with calculated pi-electron density indicating specific sites for chemical reactivity. The presence of the amino group at position 2 significantly influences the electronic distribution within the ring, affecting both the nucleophilicity and electrophilicity of various positions.

Position within the 2-Aminothiazole Family

This compound occupies a distinctive position within the 2-aminothiazole family of compounds, representing a highly substituted derivative that incorporates multiple functional modifications to the basic 2-aminothiazole scaffold. The parent compound, 2-aminothiazole, serves as the fundamental structural unit from which this derivative is constructed through strategic functionalization at specific ring positions. The systematic modification of the basic 2-aminothiazole structure through the introduction of the isopropyl group at position 5 and the methyl carboxylate group at position 4 creates a compound with enhanced structural complexity and potential for diverse chemical interactions.

The 2-aminothiazole family encompasses a broad range of synthetic compounds that maintain the characteristic amino group at the second position of the thiazole ring while incorporating various substituents at other positions. Research within this family has demonstrated that substitution patterns significantly influence both chemical properties and biological activities. The presence of the amino group at position 2 is particularly significant because it provides a site for hydrogen bonding interactions and can participate in various chemical reactions, making it a crucial pharmacophore element in many bioactive compounds.

Within the broader 2-aminothiazole family, this compound represents an example of multiple substitution, where two additional functional groups modify the basic aminothiazole framework. The carboxylate ester functionality at position 4 introduces the potential for hydrolysis reactions and provides a site for further chemical modification, while the isopropyl group at position 5 contributes steric effects that can influence molecular conformation and intermolecular interactions.

Comparative analysis within the 2-aminothiazole family reveals that the specific combination of substituents in this compound creates unique chemical properties. Research has shown that electron-donating substituents, such as alkyl groups like the isopropyl moiety, can increase the basicity and nucleophilicity of the thiazole system. The presence of the ester group provides additional sites for chemical modification and can influence the overall polarity and solubility characteristics of the molecule.

Studies of related 2-aminothiazole derivatives have demonstrated the importance of substitution patterns in determining biological activity and chemical reactivity. For example, research on 2-amino-5-methylthiazole derivatives containing oxadiazole-thiol moieties has shown significant antioxidant activity, with the electron-donating methyl group contributing to enhanced radical scavenging potential. This research context positions this compound within a family of compounds where structural modifications can lead to significant changes in biological and chemical properties.

Significance in Thiazole Chemistry Research

The significance of this compound in thiazole chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of how systematic structural modifications can expand the chemical space accessible through heterocyclic synthesis. The compound serves as an important model system for understanding structure-activity relationships within thiazole derivatives and demonstrates the synthetic versatility of the thiazole framework for generating diverse molecular architectures.

Research applications of this compound have been particularly notable in the context of synthetic methodology development. The compound has been utilized as a starting material in various synthetic transformations, including peptide coupling reactions using reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and N-methylmorpholine. These synthetic applications demonstrate the utility of the compound as a building block for more complex molecular structures and highlight its importance in synthetic organic chemistry.

The compound has also contributed to advancing understanding of thiazole chemistry through crystallographic studies and structural analysis. Research examining related thiazole derivatives has provided insights into the molecular geometry and intermolecular interactions characteristic of this chemical class. These studies have revealed important information about hydrogen bonding patterns, molecular conformations, and crystal packing arrangements that are relevant to understanding the behavior of thiazole compounds in various chemical and biological contexts.

Research Applications Methodological Contributions
Synthetic Building Block Peptide coupling reactions
Structural Studies Crystallographic analysis
Chemical Space Exploration Structure-activity relationships
Medicinal Chemistry Bioactive compound development
Synthetic Methodology Heterocyclic synthesis protocols

The broader impact of this compound in thiazole chemistry research is reflected in its inclusion in chemical databases and its availability through commercial suppliers, indicating sustained research interest and practical utility. The compound represents part of a larger research effort to systematically explore the chemical possibilities within thiazole chemistry, contributing to the development of new synthetic methods, the discovery of novel bioactive compounds, and the advancement of fundamental understanding of heterocyclic chemistry.

Properties

IUPAC Name

methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJDFNBFDCUMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353264
Record name Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81569-25-7
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of Thioamide and α-Haloketone Precursors

The most common method for synthesizing Methyl 2-amino-5-isopropylthiazole-4-carboxylate involves the cyclization of thioamide derivatives with α-haloketones. This reaction forms the thiazole ring structure, which is essential for the compound.

Reaction Scheme:

$$
\text{Thioamide} + \alpha\text{-Haloketone} \xrightarrow{\text{Cyclization}} \text{this compound}
$$

Key Steps:
  • Preparation of Precursors :

    • The thioamide derivative is synthesized from primary amines and carbon disulfide in the presence of a base.
    • The α-haloketone is prepared by halogenation of ketones.
  • Cyclization Reaction :

    • The two precursors are reacted under basic conditions (e.g., NaOH or KOH) in a polar solvent like ethanol or methanol.
    • The reaction is typically performed at elevated temperatures (50–80°C) to facilitate cyclization.
  • Esterification :

    • The carboxylic acid group in the intermediate product is esterified using methyl chloroformate or dimethyl sulfate to yield the methyl ester.
Example Reaction Conditions:
Reagent Solvent Temperature Time Yield
Thioamide + α-Haloketone Methanol 70°C 4 hours ~75%

Industrial Production Methods

Large-Scale Cyclization

In industrial settings, large-scale synthesis employs similar cyclization reactions but with optimized conditions to enhance yield and purity.

Process Features:
  • Use of continuous flow reactors for better control over reaction parameters.
  • Automated systems to ensure consistency in product quality.
  • Purification steps such as recrystallization or chromatography to achieve high purity.
Example Optimization:
Parameter Laboratory Scale Industrial Scale
Reaction Temperature 50–80°C Controlled heating (60°C)
Reaction Time 4–6 hours Continuous flow (shorter time)
Purification Recrystallization Chromatographic separation

Alternative Synthesis Strategies

One-Step Synthesis

A one-step synthesis method involves reacting pre-functionalized thiazole derivatives with methylating agents directly under mild conditions.

Example Reaction Conditions:
  • Reagents: Pre-synthesized 2-amino-5-isopropylthiazole and methyl chloroformate.
  • Solvent: Dimethylformamide (DMF).
  • Catalyst: Triethylamine (TEA).
  • Temperature: Room temperature.
  • Yield: ~65%.

Challenges and Optimization Strategies

Challenges

  • Formation of side products due to incomplete cyclization or esterification.
  • Sensitivity of thiazole derivatives to oxidation during synthesis.

Optimization Strategies

  • Use of inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Selection of solvents with higher boiling points for better reaction control.
  • Employing catalysts such as pyridine derivatives to improve esterification efficiency.

Data Table: Summary of Key Synthesis Parameters

Method Reagents Conditions Yield (%)
Cyclization + Esterification Thioamide + α-Haloketone + CH3COCl Basic, heating (70°C) ~75%
One-Step Synthesis Pre-functionalized thiazole + CH3Cl TEA, DMF, room temperature ~65%
Industrial Continuous Flow Thioamide + α-Haloketone Automated, controlled heating ~80%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of methyl 2-amino-5-isopropylthiazole-4-carboxylate is its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research has indicated that derivatives of thiazole compounds can inhibit the growth of M. tuberculosis, with some exhibiting a minimum inhibitory concentration (MIC) as low as 0.06 µg/ml. This suggests that methyl 2-amino-5-benzylthiazole-4-carboxylate, a derivative, is more effective than traditional antitubercular drugs such as TLM (tetracycline-like molecule) and INH (isoniazid) .

Case Study: Antitubercular Agents

  • Compound: Methyl 2-amino-5-benzylthiazole-4-carboxylate
  • MIC: 0.06 µg/ml
  • Comparison: More effective than TLM (13 µg/ml) and INH (0.25 µg/ml)

This indicates the potential for developing new anti-tubercular agents based on this scaffold, which can lead to more effective treatment options for tuberculosis .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to produce various derivatives that may enhance biological activity. A notable synthetic route involves using acetoacetic ester and N-bromosuccinimide in a one-pot reaction that simplifies the bromination and cyclization processes, yielding high purity products suitable for biological testing .

Table: Synthetic Methods Overview

StepReagentsConditionsOutcome
1Acetoacetic ester, N-bromosuccinimideIce bath, water/THFIntermediate thiazole salt
2Thiourea derivativesHeating (80–90°C)Target compound synthesis

This method not only facilitates the production of this compound but also allows for the exploration of various substituents on the thiazole ring, potentially leading to compounds with improved pharmacological profiles .

Potential in Drug Discovery

The structural features of this compound make it a promising candidate in drug discovery. The thiazole ring system is known for its diverse biological activities, including antitumor and antiviral properties. Research into thiazole derivatives has shown that they can interact with various biological targets, making them valuable in the search for new therapeutic agents .

Case Study: Antitumor Activity

Research has indicated that certain thiazole derivatives exhibit significant antitumor activity, suggesting that this compound could be explored further in cancer therapeutics .

Biocompatibility and Biodegradability

Another area of interest is the biocompatibility and biodegradability of thiazole compounds in biomedical applications. Studies have shown that biodegradable polymers containing thiazole derivatives can be used in drug delivery systems and tissue engineering due to their favorable interactions with biological tissues .

Table: Biocompatibility Studies Overview

Study FocusMaterial UsedFindings
Drug DeliveryThiazole derivatives in polymersEnhanced biocompatibility and controlled release
Tissue EngineeringBiodegradable scaffoldsImproved cell attachment and proliferation

These findings underline the versatility of this compound not only as a therapeutic agent but also as a component in advanced biomaterials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-isopropylthiazole-4-carboxylate is not fully elucidated. its biological activity is thought to involve interactions with specific enzymes and receptors in microbial cells, leading to inhibition of essential biochemical pathways. The thiazole ring is known to interact with various molecular targets, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, alkyl chain lengths, and ester groups, which influence physicochemical properties and reactivity. Below is a detailed comparison based on similarity indices and substituent effects (data sourced from CAS registry and structural analyses) :

Compound Name CAS No. Substituents Similarity Index Key Properties
Methyl 2-amino-5-propylthiazole-4-carboxylate 649736-98-1 Amino (C2), propyl (C5), methyl ester (C4) 0.89 Higher lipophilicity due to longer alkyl chain; potential enhanced membrane permeability
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 Amino (C2), methyl (C4), ethyl ester (C5) 0.84 Ethyl ester may confer slower hydrolysis vs. methyl esters; altered solubility
Methyl 2-amino-4-methylthiazole-5-carboxylate 3829-80-9 Amino (C2), methyl (C4), methyl ester (C5) 0.81 Compact structure with methyl at C4; reduced steric hindrance for reactions
2-Amino-4-methylthiazole-5-carboxylic acid 67899-00-7 Amino (C2), methyl (C4), carboxylic acid (C5) 0.78 Acidic group enhances hydrogen bonding; lower solubility in nonpolar solvents

Biological Activity

Methyl 2-amino-5-isopropylthiazole-4-carboxylate (MIPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

MIPT belongs to the thiazole family of compounds, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical formula is C9H12N2O2SC_9H_{12}N_2O_2S, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of amino and isopropyl groups.

The biological activity of MIPT is primarily attributed to its interaction with specific enzymes and receptors within microbial cells. The thiazole ring structure is known to engage with various molecular targets, inhibiting essential biochemical pathways crucial for microbial survival.

Antimicrobial Activity

MIPT has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis . For instance, related thiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv , suggesting a promising avenue for developing new anti-tubercular agents .

Anticancer Properties

Recent research highlights MIPT's potential as an anticancer agent. It has been classified alongside monastrol-type agents that disrupt mitotic processes in cancer cells. In vitro studies have demonstrated that MIPT can induce cell death in cancer cell lines through mechanisms that involve the inhibition of mitotic kinesins, leading to multipolar spindle formation and aberrant cell division .

Case Study: Cytotoxicity Evaluation

A comparative study on the cytotoxic effects of MIPT against various cancer cell lines revealed significant reductions in cell viability at concentrations around 50 µM. For example, one study reported that certain thiazole derivatives led to cell viability rates dropping below 6.79% in cancer cells compared to normal cells . This indicates a selective toxicity profile that could be advantageous in therapeutic applications.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis0.06 µg/ml (240 nM)
CytotoxicityCancer Cell Lines (LX-2)<6.79% viability
AnticancerVarious Cancer Cell LinesSignificant reduction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-5-isopropylthiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminothiazol-4(5H)-one derivatives and appropriate carbonyl precursors. A typical procedure involves refluxing 2-aminothiazol-4(5H)-one with a substituted aldehyde (e.g., 3-formyl-indole derivatives) in acetic acid with sodium acetate as a catalyst. Reaction optimization includes varying temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst loading (1–3 equivalents of sodium acetate). Yield improvements are often achieved by recrystallization from DMF/acetic acid mixtures .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and isopropyl group integration.
  • X-ray crystallography : Using SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) to resolve bond angles and torsional strain in the thiazole ring .
  • IR spectroscopy : To identify carboxylate (C=O stretch at ~1700 cm1^{-1}) and amine (N-H stretch at ~3300 cm1^{-1}) functional groups .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS is used for purity validation. Melting point analysis (e.g., capillary method) and elemental analysis (C, H, N, S) provide complementary data. For crystalline samples, X-ray powder diffraction (XRPD) ensures polymorphic consistency .

Advanced Research Questions

Q. How can conformational analysis of the thiazole ring inform reactivity studies?

  • Methodological Answer : The thiazole ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople coordinates derived from X-ray data. Computational tools (e.g., Gaussian for DFT calculations) model ring distortion effects on electronic properties, such as HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic reactivity at the 4-carboxylate position .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Molecular dynamics simulations (e.g., AMBER) can model solution-phase conformers. Redundant NMR experiments (NOESY, ROESY) validate spatial proximity of substituents, while Hirshfeld surface analysis of X-ray data identifies intermolecular interactions influencing crystallographic packing .

Q. How can synthetic pathways be modified to enhance regioselectivity in thiazole functionalization?

  • Methodological Answer : Regioselective alkylation at the 5-isopropyl position is achieved via protecting group strategies (e.g., Boc for the 2-amino group). Transition metal catalysis (e.g., Pd-catalyzed cross-coupling) enables C-H activation at the 4-carboxylate site. Solvent effects (polar aprotic vs. protic) and temperature gradients (slow cooling during crystallization) further refine selectivity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Thiazole derivatives are screened for enzyme inhibition (e.g., kinase assays using ADP-Glo™) or antiproliferative activity (MTT assay in cancer cell lines). Dose-response curves (IC50_{50}) and structure-activity relationship (SAR) models guide lead optimization. For example, substituent effects at the 5-isopropyl group correlate with cytotoxicity in HT-29 colon cancer cells .

Q. How do storage conditions impact compound stability?

  • Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. Accelerated aging via LC-MS detects hydrolysis of the methyl ester to the carboxylic acid. Storage at -20°C in amber vials with desiccants (silica gel) minimizes photolytic and oxidative degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-isopropylthiazole-4-carboxylate
Reactant of Route 2
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Methyl 2-amino-5-isopropylthiazole-4-carboxylate

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